molecular formula C17H12N4O3S B2841064 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 897735-10-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2841064
CAS RN: 897735-10-3
M. Wt: 352.37
InChI Key: WCNPEHNEMZLQTG-UHFFFAOYSA-N
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Description

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a derivative of thiazole carboxamide . Thiazole carboxamides are a class of compounds that have been studied for their potential as COX inhibitors . This particular compound has a methoxyphenyl group attached to the oxadiazole ring, and a benzo[d]thiazole-2-carboxamide group .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis can be used to evaluate compound chemical reactivity, which is determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Chemical Reactions Analysis

The chemical reactions of this compound involve its interactions with COX enzymes. It has been found that similar compounds have potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The compound’s molecular weight, empirical formula, and other properties can be determined using HRMS .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole and Benzothiazole Derivatives

1,3,4-Oxadiazole and benzothiazole derivatives are recognized for their extensive pharmacological potential, contributing significantly to medicinal chemistry. These compounds, known for their versatile bioactivities, have been the subject of various studies aiming to explore and enhance their therapeutic applications.

Biological Activity of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them prominent scaffolds in drug discovery. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural versatility of 1,3,4-oxadiazoles allows for chemical modifications, enhancing their pharmacological effects. This makes them crucial in the development of new medicinal agents (Lelyukh, 2019; Rana et al., 2020).

Significance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are known for their broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory effects. Their incorporation into drug design and synthesis has led to the development of compounds with enhanced activities and lower toxicity, showcasing the benzothiazole scaffold's importance in medicinal chemistry (Bhat & Belagali, 2020; Sumit et al., 2020).

Development of New Drug Aspirants

The structural features of 1,3,4-oxadiazole and benzothiazole compounds have paved the way for the development of new drug aspirants. By serving as pharmacophore scaffolds, these derivatives have demonstrated significant therapeutic potential across a range of diseases. This emphasizes the critical role of such compounds in advancing drug discovery and development processes, highlighting their value in synthesizing efficacious and safer medicinal agents (Verma et al., 2019).

Mechanism of Action

The mechanism of action of this compound involves its interaction with COX enzymes. Molecular docking studies suggest that similar molecules bind to COX-2 isozyme favorably over COX-1 enzyme . Their interaction behaviors within COX-1 and COX-2 isozymes were comparable to celecoxib, a selective COX-2 drug .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-23-11-8-6-10(7-9-11)15-20-21-17(24-15)19-14(22)16-18-12-4-2-3-5-13(12)25-16/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPEHNEMZLQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

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